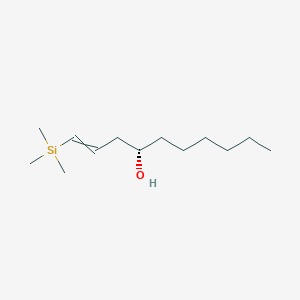

(4S)-1-(Trimethylsilyl)dec-1-en-4-ol

Description

Overview of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This is crucial because the biological activity of many pharmaceuticals and natural products is highly dependent on their three-dimensional structure. Chiral building blocks, such as (4S)-1-(Trimethylsilyl)dec-1-en-4-ol, provide a reliable way to introduce a defined stereocenter into a target molecule, streamlining the synthetic process and ensuring the desired biological effect. The use of these pre-existing stereocenters is a fundamental strategy in the synthesis of enantiomerically pure compounds.

The Strategic Importance of Organosilicon Compounds in Modern Synthesis

Organosilicon compounds, which feature a carbon-silicon bond, have become indispensable tools in organic synthesis. The trimethylsilyl (B98337) (TMS) group, in particular, offers several advantages. It can act as a protecting group for alcohols, be used to activate or stabilize adjacent reactive intermediates, and participate in a variety of carbon-carbon bond-forming reactions. The unique electronic properties of silicon, including its lower electronegativity compared to carbon and the ability of the silicon-carbon bond to stabilize adjacent positive charges (the β-silicon effect), impart valuable reactivity patterns that chemists can exploit. In the context of homoallylic alcohols, the vinylsilane moiety in this compound opens up avenues for further functionalization, such as cross-coupling reactions.

Contextualization of this compound within the Scope of Chiral Homoallylic Alcohol Research

While specific research detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing research into the stereoselective synthesis of functionalized homoallylic alcohols. The development of methods for the enantioselective allylation of aldehydes with organosilicon reagents is an active area of investigation. These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome, leading to products with high enantiomeric purity. The synthesis of compounds like this compound is conceptually achieved through the asymmetric addition of a trimethylsilyl-substituted allyl nucleophile to an aldehyde.

For instance, the enantioselective hydroboration of racemic allenylsilanes has been shown to produce intermediates that can react with aldehydes to yield (E)-δ-silyl-anti-homoallylic alcohols with high enantiomeric excess (93–96% ee). nih.govnih.gov This demonstrates a viable pathway to chiral silylated homoallylic alcohols. Another approach involves the use of chiral Lewis bases to mediate the addition of crotyltrichlorosilanes to aldehydes, which can produce homoallylic alcohols with good diastereoselectivity and enantioselectivity. psu.edu These general methodologies underscore the synthetic accessibility of chiral vinylsilane-containing homoallylic alcohols.

The utility of such a molecule would lie in its dual functionality: the chiral alcohol can direct subsequent stereoselective reactions, while the vinylsilane can participate in transformations like the Hiyama cross-coupling, allowing for the introduction of various organic fragments with retention of the double bond geometry.

Detailed Research Findings

Given the limited specific data on this compound, a detailed table of its specific research findings cannot be compiled. However, a general representation of the types of data that would be relevant for such a compound is presented below.

| Property | Description |

| Molecular Formula | C₁₃H₂₈OSi |

| Molecular Weight | 228.45 g/mol |

| Structure | A ten-carbon chain with a double bond between C1 and C2, a hydroxyl group at the chiral center on C4 (in the S configuration), and a trimethylsilyl group attached to C1. |

| CAS Number | Not available in public databases. |

| Physical State | Likely a colorless oil at room temperature, typical for similar organosilane alcohols. |

| Spectroscopic Data | Expected ¹H and ¹³C NMR spectra would show characteristic signals for the trimethylsilyl group, the vinyl protons, the carbinol proton, and the aliphatic chain. IR spectroscopy would show a characteristic O-H stretching band. |

Structure

3D Structure

Properties

CAS No. |

648918-27-8 |

|---|---|

Molecular Formula |

C13H28OSi |

Molecular Weight |

228.45 g/mol |

IUPAC Name |

(4S)-1-trimethylsilyldec-1-en-4-ol |

InChI |

InChI=1S/C13H28OSi/c1-5-6-7-8-10-13(14)11-9-12-15(2,3)4/h9,12-14H,5-8,10-11H2,1-4H3/t13-/m0/s1 |

InChI Key |

QWARODHASNXDMX-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CC=C[Si](C)(C)C)O |

Canonical SMILES |

CCCCCCC(CC=C[Si](C)(C)C)O |

Origin of Product |

United States |

Stereochemical Investigations of 4s 1 Trimethylsilyl Dec 1 En 4 Ol

Principles of Enantioselective and Diastereoselective Synthesis Relevant to (4S)-1-(Trimethylsilyl)dec-1-en-4-ol

The synthesis of this compound, which contains a stereocenter at the C4 position, necessitates the use of stereoselective synthetic methods to achieve high enantiomeric purity. The key bond formation is the addition of a nucleophile to a prochiral ketone or aldehyde.

Enantioselective Synthesis:

A primary strategy for the enantioselective synthesis of this compound involves the asymmetric addition of a trimethylsilylvinyl nucleophile to heptanal (B48729). This can be achieved using a chiral catalyst or a stoichiometric chiral auxiliary.

Catalytic Asymmetric Addition: The use of a chiral ligand complexed to a metal center, such as a titanium or zinc complex with a chiral diol or diamine ligand, can create a chiral environment around the aldehyde. This directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of the (S)-enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Synthesis: An alternative approach involves the use of a chiral auxiliary attached to the nucleophile or the electrophile. For instance, a chiral auxiliary-controlled addition of a vinylsilane reagent to heptanal can establish the desired stereochemistry at C4. Subsequent removal of the auxiliary affords the enantiomerically enriched product.

Diastereoselective Synthesis:

If additional stereocenters were present in the molecule, diastereoselective control would also be critical. For this compound, which has a single stereocenter, the primary focus is on enantioselectivity. However, in reactions involving related substrates with pre-existing stereocenters, the inherent stereochemistry of the starting material can influence the formation of the new stereocenter, a phenomenon known as substrate-controlled diastereoselection.

Methodologies for the Determination of Absolute and Relative Stereochemistry

Once synthesized, the stereochemical purity of this compound must be rigorously determined. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis for Enantiomeric Excess Determination

Chiral HPLC is a powerful technique for separating enantiomers and thus determining the enantiomeric excess of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For the analysis of this compound, a common approach would be to use a column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

Hypothetical Chiral HPLC Data:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (98:2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (4S)-enantiomer | 8.5 min |

| Retention Time (4R)-enantiomer | 9.8 min |

| Enantiomeric Excess (ee) | >99% |

This data illustrates a successful separation of the enantiomers, allowing for the precise quantification of the enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of this compound, specialized NMR techniques are required for stereochemical analysis.

To determine the enantiomeric excess using NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is often used. The reaction of the chiral alcohol with a CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), forms diastereomeric esters. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, particularly for protons near the newly formed ester linkage. The integration of these signals allows for the determination of the enantiomeric ratio.

Hypothetical ¹H NMR Data for Mosher's Ester of this compound:

| Proton | Chemical Shift (ppm) - (S,R)-diastereomer | Chemical Shift (ppm) - (S,S)-diastereomer |

| -OCH | 4.95 | 4.92 |

| -Si(CH₃)₃ | 0.15 | 0.14 |

The difference in chemical shifts (Δδ) between the diastereomers allows for the calculation of the enantiomeric excess.

Advanced Chiroptical Methods (e.g., Optical Rotation)

Optical rotation is a classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light by a solution of the chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength).

For this compound, a measurement of the optical rotation would confirm its chiral nature. A positive (+) or negative (-) sign of rotation indicates whether the compound is dextrorotatory or levorotatory. While the sign of rotation does not directly correlate with the (S) or (R) configuration, it serves as a crucial piece of data for characterizing a specific enantiomer.

Hypothetical Optical Rotation Data:

| Compound | Specific Rotation [α]²⁰D |

| This compound | +15.2° (c 1.0, CHCl₃) |

This value would be a key identifier for the (4S)-enantiomer and a benchmark for the success of the enantioselective synthesis.

Influence of Stereogenic Centers on Reactivity and Conformational Preferences

The stereogenic center at C4 in this compound has a significant influence on its reactivity and conformational preferences.

Reactivity:

The stereochemistry at C4 can direct the approach of reagents in subsequent reactions. For example, in an epoxidation of the double bond, the hydroxyl group at C4 can act as a directing group. In one conformation, the hydroxyl group may block one face of the alkene, leading to the preferential formation of one diastereomer of the epoxide. This is an example of substrate-controlled diastereoselectivity.

Conformational Preferences:

The presence of the chiral center and the bulky trimethylsilyl (B98337) group influences the conformational preferences of the molecule. The molecule will adopt conformations that minimize steric interactions between the substituents around the C3-C4 bond. These preferred conformations can be predicted using computational modeling and studied experimentally using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. The conformation of the molecule, in turn, dictates its reactivity and interaction with other chiral molecules, such as enzymes or chiral catalysts.

Applications of 4s 1 Trimethylsilyl Dec 1 En 4 Ol As a Key Synthetic Intermediate

Total Synthesis of Complex Natural Products

The strategic incorporation of functionalized, stereochemically defined fragments is a cornerstone of natural product synthesis. (4S)-1-(Trimethylsilyl)dec-1-en-4-ol serves as such a fragment, providing a chiral scaffold that can be elaborated into intricate polyketide and macrocyclic structures.

Polyketide and polyol natural products are characterized by long carbon chains adorned with multiple stereocenters, often in 1,3- or 1,5-diol relationships. The synthesis of these motifs presents a significant challenge due to the difficulty of controlling stereochemistry over long distances. While direct use of this compound in the documented syntheses of Petromyroxol and Bastimolide A is not specified, building blocks with its core features—a chiral alcohol on a long hydrocarbon chain—are central to the strategies employed.

Syntheses of complex 1,5-polyol structures, such as those found in Bastimolide A and B, often rely on iterative approaches to build the carbon backbone with precise stereocontrol. researchgate.netnih.govacs.org Methodologies like iterative boronic ester homologation and anion relay chemistry have been developed to meet this challenge, assembling complex fragments from smaller, enantiopure building blocks. nih.govresearchgate.net A vinylsilanol like this compound is an ideal precursor for such strategies, where the vinylsilane can be converted to other functional groups and the chiral alcohol sets a key stereocenter from which subsequent stereochemistry can be directed. The synthesis of a C22–C41 fragment of Bastimolide A, for instance, highlights the importance of configuration-encoded building blocks, beginning with α-silyloxyaldehydes to construct the complex polyol chain. nih.gov

The synthesis of Petromyroxol, a fatty acid with a dihydroxytetrahydrofuran core, similarly relies on the strategic opening of chiral epoxide intermediates to install the necessary stereocenters and alkyl chains. nih.gov Chiral alkenols are foundational to creating such epoxides, demonstrating the importance of this class of intermediates in accessing these natural product architectures.

The structural features of this compound are particularly well-suited for the synthesis of macrocyclic compounds and other complex bioactive molecules where both stereochemistry and a handle for carbon-carbon bond formation are required.

In the total synthesis of Desmethyl Jahanyne , a lipopeptide with notable biological activity, a key strategic element is the construction of its unique lipophilic tail. nih.govias.ac.in The synthesis begins with R-(+)-citronellol, which already contains one of the required chiral centers. This starting material is elaborated through a sequence of reactions, including oxidation and a Corey-Fuchs reaction, to yield a homologated trimethylsilyl (B98337) (TMS)-alkyne. nih.govmdpi.comresearchgate.net This chiral, silyl-containing intermediate serves as a direct precursor to the decynoic acid fragment of Desmethyl Jahanyne. Although the intermediate is a TMS-alkyne rather than a TMS-alkene, its synthesis and use underscore the value of long-chain, chiral, silyl-terminated molecules as key building blocks for complex lipophilic portions of natural products.

Similarly, the total synthesis of the potent anticancer marine macrolide Callyspongiolide involves the convergent assembly of several complex fragments. acs.orgrsc.orgnih.gov While a different synthetic route was employed, the synthesis extensively uses silyl-protected intermediates, such as TMS-acetylene, to construct crucial alkyne functionalities that are later coupled to form the final macrocyclic structure. acs.orgresearchgate.netdoaj.org The use of silyl (B83357) groups as both protecting groups and synthetic handles in these contexts highlights the broad utility of organosilicon chemistry in the assembly of complex frameworks.

| Natural Product | Key Synthetic Challenge | Role of Silyl-Containing Intermediates |

|---|---|---|

| Bastimolide A/B | Stereocontrolled synthesis of 1,5-polyol chains | Serves as a precursor in configuration-encoded strategies (e.g., from α-silyloxyaldehydes) to build complex fragments. nih.gov |

| Desmethyl Jahanyne | Construction of a chiral lipophilic tail | A chiral TMS-alkyne, a close structural relative, is a key intermediate for the decynoic acid portion. nih.govmdpi.com |

| Callyspongiolide | Convergent assembly of a complex macrolide | TMS-protected alkynes are crucial fragments for late-stage Sonogashira coupling reactions to complete the carbon skeleton. acs.org |

Building Block for Diverse Molecular Architectures

Beyond its application in specific total syntheses, this compound is a versatile platform for generating a wide array of other chiral molecules.

The vinylsilane group is a stable and versatile functional handle that can be transformed into a variety of other groups with high stereochemical fidelity. This allows this compound to serve as a progenitor for chiral alkenes and alkanes.

Stereodefined Alkenes: Vinylsilanes undergo stereoretentive electrophilic substitution. For instance, protodesilylation (replacement of the -SiMe₃ group with a proton) or halodesilylation (replacement with a halogen) proceeds with retention of the double bond geometry. This provides reliable access to terminal alkenes or vinyl halides.

Chiral Alkanes: The chiral center at C-4 can direct subsequent reactions. For example, diastereoselective hydrogenation of the double bond, influenced by the adjacent stereocenter, can produce the corresponding chiral alkane. Alternatively, the alcohol can be removed via deoxygenation after the alkene has been transformed, leading to a saturated hydrocarbon chain with a defined stereocenter at the C-4 position.

The dual functionality of this compound allows for a rich derivatization chemistry, enabling access to new classes of chiral compounds. nih.govresearchgate.net The alcohol and the vinylsilane can be modified independently or in concert to create diverse structures.

Reactions at the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, (S)-1-(trimethylsilyl)dec-1-en-4-one. It can also be protected with various groups (e.g., silyl ethers, esters) to mask its reactivity while other transformations are performed. Furthermore, it can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, providing access to chiral amines, ethers, and other derivatives at the C-4 position.

Reactions at the Vinylsilane: The carbon-silicon bond can be transformed into a carbon-oxygen bond through the Tamao-Fleming oxidation, which would yield a chiral hydroxy-aldehyde. The double bond can undergo stereoselective epoxidation or dihydroxylation, with the existing C-4 alcohol potentially directing the stereochemical outcome. Additionally, the vinylsilane moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. thieme-connect.deresearchgate.net

| Functional Group | Reaction Type | Resulting Functionality | Potential Application |

|---|---|---|---|

| C-4 Alcohol | Oxidation (e.g., PCC, DMP) | Ketone | Precursor to tertiary alcohols or other ketone derivatives. |

| Protection (e.g., TBSCl) | Protected Alcohol (Silyl Ether) | Allows for selective reaction at the vinylsilane moiety. | |

| Activation (e.g., TsCl) | Sulfonate Ester (Leaving Group) | Enables SN2 substitution to form chiral amines, azides, etc. | |

| C1-C2 Vinylsilane | Tamao-Fleming Oxidation | Aldehyde (after tautomerization) | Access to chiral hydroxy-aldehydes for further elaboration. |

| Epoxidation (e.g., m-CPBA) | Epoxide | Intermediate for synthesizing chiral diols or amino alcohols. | |

| Hiyama Coupling | Substituted Alkene | Forms new C-C bonds for building more complex structures. |

Contribution to the Development of Novel Synthetic Methodologies

Chiral, bifunctional molecules like this compound are not only used to build target molecules but are also instrumental in the development and validation of new synthetic methods. unimi.it The presence of a stereocenter allows chemists to probe the selectivity and efficiency of newly devised catalytic systems.

For example, the development of novel organocatalytic or transition-metal-catalyzed reactions for asymmetric synthesis often requires well-defined substrates to test the proposed transformation. scripps.edunih.govresearchgate.net A compound like this compound could serve as a model substrate for:

Testing Diastereoselective Reactions: In developing a new catalyst for a reaction on the double bond (e.g., hydroboration, cyclopropanation), using a substrate with a pre-existing stereocenter reveals the catalyst's ability to control diastereoselectivity (i.e., its preference for forming one diastereomer over another).

Probing Kinetic Resolutions: The chiral alcohol could be a substrate in the development of new enzymatic or chemical methods for kinetic resolution, where one enantiomer of a racemic catalyst reacts faster with the substrate than the other.

Exploring Silyl Group Migrations: The interplay between the alcohol and the silyl group could be exploited in studies of silicon-based directing groups or in the development of novel rearrangement reactions. researchgate.net

In this capacity, this compound contributes to the broader field of organic chemistry by providing a platform upon which new, powerful, and selective synthetic tools can be forged and refined.

Evaluation of Stereodivergent and Stereoconvergent Pathways

Current scientific literature does not provide specific studies evaluating the application of this compound in stereodivergent and stereoconvergent pathways. Research in this area for this particular compound has not been published.

Studies on 1,3-Stereoinduction in Carbon-Carbon Bond Forming Reactions

This compound is a γ-hydroxy vinylsilane, a class of compounds that are structurally related to γ-silyloxy allylic stannanes. The stereochemical outcome of reactions involving these related compounds provides significant insight into the potential 1,3-stereoinduction achievable with this compound in carbon-carbon bond-forming reactions, particularly in additions to aldehydes.

The addition of γ-silyloxy allylic stannanes to aldehydes is a well-established method for the synthesis of 1,3-diols, where the stereochemistry of the newly formed hydroxyl and methyl groups is controlled by the geometry of the allylic stannane. Research has shown that (Z)-γ-silyloxy allylic stannanes exhibit high syn selectivity, while their (E) counterparts also favor the formation of syn products, albeit with varying degrees of selectivity depending on the reaction conditions and the nature of the aldehyde. acs.org

The high syn selectivity observed in the reactions of (Z)- and (E)-γ-silyloxy allylic stannanes with aldehydes can be rationalized by considering a cyclic transition state model. The reaction proceeds through an SE' mechanism, and the stereochemical outcome is dictated by the preferred chair-like transition state that minimizes steric interactions.

In the context of intramolecular reactions, the cyclization of acyclic (γ-alkoxyallyl)stannane aldehydes has been investigated to understand the factors influencing stereoselectivity. Lewis acid-mediated cyclization has been shown to predominantly yield trans cyclic ethers, regardless of the double bond geometry of the allylstannane. nih.gov This suggests that the Lewis acid plays a crucial role in organizing the transition state, leading to a high degree of stereocontrol.

The table below summarizes the diastereoselectivity observed in the reaction of (Z)- and (E)-γ-silyloxy allylic stannanes with various aldehydes, illustrating the general trend of syn selectivity.

| Allylic Stannane Geometry | Aldehyde | Diastereomeric Ratio (syn:anti) |

| (Z) | Benzaldehyde | >95:5 |

| (Z) | Isobutyraldehyde | >95:5 |

| (E) | Benzaldehyde | 85:15 |

| (E) | Isobutyraldehyde | 90:10 |

These findings on related γ-alkoxyallylstannanes are instrumental in predicting the behavior of this compound in similar carbon-carbon bond-forming reactions. The inherent chirality at the C4 position of this compound, combined with the stereodirecting effect of the vinylsilane and hydroxyl groups, makes it a promising substrate for achieving high levels of 1,3-stereoinduction. The principles of stereoinduction demonstrated in the reactions of analogous allylic stannanes and silanes provide a solid foundation for the strategic use of this compound in the asymmetric synthesis of complex molecules containing 1,3-diol motifs.

Mechanistic Insights and Computational Investigations of 4s 1 Trimethylsilyl Dec 1 En 4 Ol Synthesis and Reactivity

Understanding Reaction Mechanisms in Stereoselective Transformations

The synthesis of a chiral molecule like (4S)-1-(Trimethylsilyl)dec-1-en-4-ol necessitates a stereoselective transformation, where one stereoisomer is formed preferentially over others. The stereochemical outcome of such a reaction is intrinsically linked to the reaction mechanism, specifically the relative energies of the diastereomeric transition states leading to the different stereoisomers. A comprehensive understanding of the reaction mechanism allows for the rational design of catalysts and reaction conditions to enhance the desired stereoselectivity. liverpool.ac.ukmdpi.comencyclopedia.pub

For the hypothetical synthesis of this compound, a plausible route involves the asymmetric addition of a vinyl trimethylsilane (B1584522) nucleophile to heptanal (B48729). The stereoselectivity of this process would be governed by the facial selectivity of the nucleophilic attack on the prochiral aldehyde. This selectivity can be induced by a chiral catalyst, which creates a chiral environment around the reacting species, thereby differentiating the energies of the transition states leading to the (S) and (R) enantiomers. Mechanistic studies would focus on identifying the key intermediates and transition state structures, as well as understanding the non-covalent interactions between the substrate, nucleophile, and catalyst that dictate the stereochemical course of the reaction.

Theoretical Models for Predicting Stereochemical Outcomes

Predicting the stereochemical outcome of a reaction a priori is a significant challenge in organic chemistry. nih.gov Theoretical models, often based on steric and electronic principles, provide a framework for rationalizing and predicting the stereoselectivity of asymmetric reactions. For the synthesis of allylic alcohols, models such as the Felkin-Ahn model and its variants can be employed to predict the preferred direction of nucleophilic attack on a chiral aldehyde.

In the context of a catalyzed reaction to form this compound, more sophisticated models that account for the catalyst structure and its interactions with the substrates are necessary. nih.govnih.gov These models often consider the three-dimensional arrangement of the catalyst-substrate complex in the transition state. By analyzing the steric hindrance and electronic interactions within these transition state assemblies, it is possible to predict which diastereomeric transition state is lower in energy, and thus which product enantiomer will be formed in excess. Computational methods provide the tools to quantify the energetic differences predicted by these theoretical models.

Computational Chemistry Approaches

Computational chemistry offers a powerful suite of tools to investigate reaction mechanisms and predict stereoselectivity with a high degree of detail. wikipedia.org By modeling the potential energy surface of a reaction, it is possible to identify stationary points, such as intermediates and transition states, and to calculate their relative energies.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has become a widely used method in computational organic chemistry due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations can provide detailed geometric and energetic information about the transition states and intermediates involved in the synthesis of this compound. researchgate.netresearchgate.net For instance, DFT could be used to model the transition state of the addition of a trimethylsilylvinyl group to heptanal, catalyzed by a chiral ligand-metal complex. The calculations would aim to locate the transition state structures leading to both the (4S) and (4R) products. By comparing the calculated free energies of these two transition states, the enantiomeric excess (ee) of the reaction can be predicted. rsc.org

Table 1: Hypothetical DFT-Calculated Energies for the Stereodetermining Step in the Synthesis of this compound

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| TS-(S) | -850.123456 | 0.0 | 95 |

| TS-(R) | -850.121234 | +1.46 |

Note: These are hypothetical values for illustrative purposes.

Semi-Empirical Calculations for Energetic Profiling

While DFT provides high accuracy, the computational cost can be prohibitive for large systems or for screening multiple catalysts and substrates. Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a much faster alternative for exploring reaction pathways. rsc.orgnumberanalytics.com These methods are particularly useful for obtaining an initial energetic profile of a reaction, which can then be refined using higher-level methods like DFT for key stationary points. rsc.orgnih.gov For the synthesis of this compound, semi-empirical calculations could be employed to rapidly assess the feasibility of different reaction pathways and to perform an initial screening of potential chiral catalysts.

Table 2: Hypothetical Comparison of Reaction Barriers from Semi-Empirical and DFT Methods

| Method | Transition State | Calculated Barrier (kcal/mol) | Relative CPU Time |

|---|---|---|---|

| PM7 | TS-(S) | 15.2 | 1x |

| PM7 | TS-(R) | 16.8 | 1x |

| B3LYP/6-31G* | TS-(S) | 12.5 | 100x |

| B3LYP/6-31G* | TS-(R) | 13.96 | 100x |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and selectivity of a molecule are often influenced by its conformational preferences. acs.orgscribd.comyoutube.com For a flexible acyclic molecule like this compound, a thorough conformational analysis is essential to understand its behavior. Computational methods can be used to identify the low-energy conformers of the molecule and to determine the energy barriers for rotation around its single bonds. researchgate.net This information is crucial for understanding how the molecule might bind to a receptor or a catalyst.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. nih.govmdpi.comrsc.org By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the timescales of conformational changes. This is particularly important for understanding how the molecule interacts with its environment and how its conformational flexibility might influence its reactivity in subsequent transformations. acs.orgarxiv.org

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°)H-C4-C5-H | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A | 60 | 0.0 | 65 |

| B | 180 | 0.8 | 25 |

| C | -60 | 1.5 | 10 |

Note: These are hypothetical values for illustrative purposes.

Future Research Directions and Emerging Synthetic Potential

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of chiral alcohols like (4S)-1-(Trimethylsilyl)dec-1-en-4-ol will increasingly prioritize green and sustainable methods. Conventional routes often rely on costly metal catalysts and generate significant environmental waste. A promising future direction lies in biocatalysis, which utilizes whole-cell systems or isolated enzymes to perform highly selective reactions under mild conditions. For instance, the use of Daucus carota (carrot) roots as a biocatalyst for the asymmetric reduction of ketones to chiral alcohols showcases a sustainable alternative that minimizes reliance on toxic reagents and energy-intensive processes. Research is ongoing to optimize reaction conditions and expand the substrate scope of such biocatalytic systems, which could be adapted for the enantioselective synthesis of the ketone precursor to this compound.

Exploration of New Reactivity Modes for the Trimethylsilyl (B98337) Group in Chiral Alcohols

The trimethylsilyl (TMS) group is traditionally viewed as a sterically bulky and chemically inert protecting group for alcohols. However, its presence in a vinylsilane, as in this compound, unlocks a diverse range of reactivity that is ripe for exploration.

Future research will likely move beyond the protective role of the silyl (B83357) group and exploit the unique electronic properties of the vinylsilane moiety. Vinylsilanes are known to undergo facile and highly regioselective electrophilic substitution, where an incoming electrophile replaces the silicon group. chemtube3d.com This reactivity, governed by the β-silicon effect which stabilizes an adjacent carbocation, could be harnessed for novel carbon-carbon and carbon-heteroatom bond formations. nih.gov For example, merging the electrophilic character of gold carbene intermediates with the inherent reactivity of vinylsilanes presents new opportunities for synthesizing complex skipped diene structures. nih.gov

Furthermore, the silyl ether that can be formed from the alcohol functionality may participate in intramolecular reactions. For instance, intramolecular cyclizations, such as a silyl enol ether Prins cyclization, could be envisioned, leading to the diastereoselective formation of complex cyclic structures like tetrahydropyran-4-ones. acs.org The development of intramolecular Diels-Alder reactions involving vinylsilanes also represents a promising avenue for constructing intricate polycyclic systems. acs.org

Expansion of Applications in Interdisciplinary Fields

The unique structural features of chiral silyl-containing allylic alcohols suggest significant potential for applications beyond traditional organic synthesis, extending into materials science, medicinal chemistry, and chemical biology.

Materials Science: Organosilicon compounds are crucial building blocks for advanced materials. researchgate.net Poly(silyl ether)s, for example, are a class of degradable and sustainable polymers. mdpi.com The bifunctional nature of this compound (an alcohol for polymerization and a vinylsilane for cross-linking or functionalization) could be exploited in the design of novel silicon-containing polymers with tailored properties, such as thermal stability, gas permeability, and biocompatibility. wiley-vch.de Chiral materials are also gaining attention for their ability to interact with polarized light, which could lead to applications in more efficient displays and computational systems. youtube.com

Medicinal Chemistry: The incorporation of silicon into small molecules can significantly alter their physicochemical properties, leading to enhanced potency and improved pharmacological profiles. acs.org The increased lipophilicity of organosilicon molecules often improves cell and tissue penetration. acs.org Chiral allylic alcohols are valuable intermediates in the synthesis of pharmaceuticals and other bioactive natural products. organic-chemistry.orgrsc.org The specific stereochemistry and functionality of this compound could serve as a starting point for the synthesis of novel therapeutic agents, where the silicon atom imparts unique biological activity or metabolic stability.

Advances in Catalytic Systems for Enhanced Enantioselectivity and Diastereoselectivity

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. Future research will undoubtedly focus on developing more advanced catalytic systems to enhance the enantioselectivity and diastereoselectivity of reactions producing or utilizing silyl-functionalized chiral alcohols.

A variety of catalytic methods have been developed for the enantioselective synthesis of chiral allylic and homoallylic alcohols. nih.gov These include systems based on nickel, iridium, cobalt, and titanium, as well as metal-free organocatalytic approaches. pnas.org For example, highly enantioselective methods for the catalytic reductive coupling of alkynes and aldehydes have been developed using nickel catalysts with chiral phosphine (B1218219) ligands. Transition metal-mediated systems are also being refined to control whether the addition of reagents to unsaturated aldehydes yields chiral allylic alcohols or ketone products. organic-chemistry.org

Furthermore, chiral Brønsted base catalysts, such as those derived from BINOL, have been successfully employed in the kinetic resolution of allylic alcohols through asymmetric isomerization, achieving excellent enantiomeric excess and high selectivity factors. nih.govacs.org The application and refinement of these diverse catalytic strategies will be crucial for the efficient and highly selective synthesis of specific stereoisomers of compounds like this compound, paving the way for their broader investigation and application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the trimethylsilyl group in (4S)-1-(Trimethylsilyl)dec-1-en-4-ol while preserving stereochemical integrity?

- Methodological Answer : The trimethylsilyl group can be introduced via cross-coupling reactions. For example, Stille coupling using tributyltin reagents (e.g., tributyltin methoxide) with trimethylsilyl acetylene precursors has been reported to yield similar silylated alkyne intermediates . To preserve the (4S) configuration, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. Which spectroscopic techniques are critical for characterizing the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the alkene and alcohol positions. NMR is essential for verifying the trimethylsilyl group’s presence (chemical shift: 0–10 ppm) .

- Chiral HPLC or GC : To determine enantiomeric excess (ee) of the (4S) configuration, employ chiral stationary phases (e.g., cellulose-based columns) with polar mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported regioselectivity during functionalization of the dec-1-en-4-ol backbone?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, if competing pathways (e.g., electrophilic addition at C1 vs. C4) are observed, compute activation energies for each pathway to identify dominant mechanisms. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can corroborate computational findings .

Q. What experimental design strategies optimize reaction yields in stereoselective derivatization of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach, varying parameters like catalyst loading, temperature, and solvent polarity. For instance:

- Factors : Pd catalyst type (e.g., Pd(PPh) vs. PdCl), solvent (THF vs. DMF).

- Response Variables : Yield, ee, and byproduct formation.

- Analysis : Response surface methodology (RSM) identifies optimal conditions. This approach is validated in multiclass optimization studies for similar organosilicon compounds .

Q. How does the trimethylsilyl group influence the compound’s reactivity in ring-closing metathesis (RCM) or oxidation reactions?

- Methodological Answer : The trimethylsilyl group acts as a steric and electronic modulator:

- Steric Effects : Hinders nucleophilic attack at C1, directing reactivity to the alcohol at C4.

- Electronic Effects : The Si–C bond stabilizes adjacent carbocations, enabling acid-catalyzed rearrangements.

- Experimental Validation : Compare RCM outcomes with/without the silyl group using Grubbs catalysts. Track product distribution via GC-MS .

Data Contradiction Analysis

Q. Why do reported enantiomeric excess values vary across synthetic routes for this compound?

- Resolution Strategy :

- Source 1 : Low ee in silylation via Grignard reagents may stem from racemization during quenching. Use low-temperature workup (-78°C) to mitigate.

- Source 2 : High ee in asymmetric hydrogenation could result from chiral ligand purity (e.g., BINAP vs. Josiphos). Characterize ligands via X-ray crystallography before use.

- Cross-Validation : Replicate methods under standardized conditions (solvent, catalyst batch) to isolate variables .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.